molecular formula C11H18O2 B1257307 6-Hydroxy-2,4-undecadienal

6-Hydroxy-2,4-undecadienal

Cat. No.: B1257307
M. Wt: 182.26 g/mol
InChI Key: SXJIWURCKHVFNN-KRHXFINASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Hydroxy-2,4-undecadienal is an α,β-unsaturated aldehyde characterized by a conjugated diene system (C2–C4) and a hydroxyl group at the C6 position. It is generated during the thermal degradation of polyunsaturated fatty acids, particularly in heated cooking oils, and has been implicated in forming mutagenic DNA adducts such as 1,N2-ethenoguanine . Its structure (Figure 1) predisposes it to electrophilic reactivity, enabling interactions with nucleophilic DNA sites.

Figure 1: Structure of 6-Hydroxy-2,4-undecadienal.

Properties

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

IUPAC Name

(2E,4E)-6-hydroxyundeca-2,4-dienal

InChI

InChI=1S/C11H18O2/c1-2-3-5-8-11(13)9-6-4-7-10-12/h4,6-7,9-11,13H,2-3,5,8H2,1H3/b7-4+,9-6+

InChI Key

SXJIWURCKHVFNN-KRHXFINASA-N

Isomeric SMILES

CCCCCC(/C=C/C=C/C=O)O

Canonical SMILES

CCCCCC(C=CC=CC=O)O

Synonyms

6-hydroxy-2,4-undecadienal

Origin of Product

United States

Comparison with Similar Compounds

trans,trans-2,4-Undecadienal

  • Structure: Lacks the C6 hydroxyl group but retains the conjugated diene system (Figure 2).
  • Biological Activity: Demonstrates potent antigiardial activity against Giardia duodenalis trophozoites (IC₅₀ = 72.1 µg/mL), outperforming other monoterpenes and phenols in Foeniculum vulgare extracts. Notably, it exhibits lower cytotoxicity (IC₅₀ = 588.8 µg/mL against Vero cells) compared to metronidazole, a standard antiprotozoal drug .
  • Applications: Used as a flavoring agent (baked, buttery notes) in food industries .
  • Key Contrast: The absence of the hydroxyl group reduces electrophilic reactivity, likely explaining its lack of mutagenic effects compared to 6-hydroxy-2,4-undecadienal.

Table 1: Comparative Data for trans,trans-2,4-Undecadienal vs. 6-Hydroxy-2,4-undecadienal

Property trans,trans-2,4-Undecadienal 6-Hydroxy-2,4-undecadienal
Molecular Formula C₁₁H₁₈O C₁₁H₁₈O₂
Molecular Weight 166.26 g/mol 182.26 g/mol
Key Functional Group Aldehyde Aldehyde + C6 hydroxyl
Bioactivity Antigiardial Mutagenic DNA adducts
Selectivity Index (SI) 8.2 (vs. G. duodenalis) Not applicable

4-Hydroxy-2-undecenal

  • Structure: Hydroxyl group at C4 instead of C6 (Figure 2).
  • This structural variation may influence solubility and metabolic stability .
  • Research Gaps: Limited data on biological activity; further studies are needed to compare its reactivity with 6-hydroxy-2,4-undecadienal.

6-Oxo-2,4-undecadienal

  • Structure: Replaces the C6 hydroxyl group with a ketone (Figure 2).
  • Biological Role: Co-occurs with 6-hydroxy-2,4-undecadienal in heated oils and similarly induces 1,N2-ethenoguanine adducts.

6-Hydroxy-2,3,4-trimethoxydibenzofuran

  • Structure: A dibenzofuran derivative with methoxy and hydroxyl groups (Figure 2).
  • Bioactivity: Isolated from Diospyros maritima, it inhibits melanogenesis in zebrafish larvae (42% reduction at 10 µM), likely via tyrosinase modulation. The rigid aromatic system and methoxy groups enhance membrane permeability, unlike the flexible aliphatic chain of 6-hydroxy-2,4-undecadienal .
  • Applications: Potential as a skin-lightening agent in cosmetics.

Table 2: Structural and Functional Comparison of Hydroxy-Substituted Compounds

Compound Core Structure Key Functional Groups Primary Bioactivity
6-Hydroxy-2,4-undecadienal Aliphatic diene Aldehyde, C6 hydroxyl DNA mutagenicity
6-Hydroxy-2,3,4-trimethoxydibenzofuran Dibenzofuran Hydroxyl, methoxy groups Melanogenesis inhibition
4-Hydroxy-2-undecenal Aliphatic diene Aldehyde, C4 hydroxyl Undetermined

6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline

  • Structure: Aromatic quinoline with hydroxyl and methyl groups (Figure 2).
  • Bioactivity: Reduces oxidative stress and inflammation in acetaminophen-induced liver injury (rodent models) via Nrf2 pathway activation. The aromatic system and methyl groups confer radical-scavenging ability, unlike the aldehyde-mediated reactivity of 6-hydroxy-2,4-undecadienal .

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